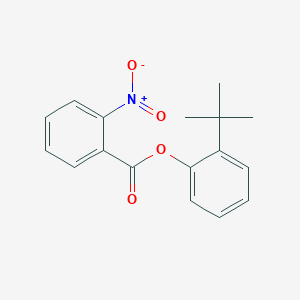

2-tert-butylphenyl 2-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-tert-butylphenyl 2-nitrobenzoate involves various chemical processes and methodologies. For instance, tert-butyl nitrite has been used as a nitrosation reagent and sustainable oxidant in the acylation of anilines with α-oxocarboxylic acids, facilitating the synthesis of 2-aminobenzophenones, which shares structural similarities with 2-tert-butylphenyl 2-nitrobenzoate (Wang, Zhang, & Fan, 2018). Another approach involves the use of tert-butyl nitrite in the synthesis of 1,2,4-Oxadiazol-5(4 H)-ones from terminal aryl alkenes, showcasing the versatility of tert-butyl nitrite in facilitating multiple bond formations (Sau, Rakshit, Alam, Srivastava, & Patel, 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-tert-butylphenyl 2-nitrobenzoate has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, a study on the crystal structure of 2-[(4-nitrophenyl)carbonyl]cyclohex-1-ene-1-yl 4-nitrobenzoate revealed a folded configuration stabilized by π-π interactions, with a system of intermolecular C-H...O hydrogen bonds (Polyakova, Egorova, Sergienko, Tarasova, & Davydov, 2011).

Chemical Reactions and Properties

Chemical reactions involving 2-tert-butylphenyl 2-nitrobenzoate derivatives often explore the reactivity of nitro groups and tert-butyl substituents. The photolysis of o-nitro-tert-butylbenzenes, for example, led to the formation of 1-hydroxy-3.3-dimethyl-3H-indolones, highlighting the compound's reactivity under light-induced conditions (Döpp, 1971).

Physical Properties Analysis

While specific studies on the physical properties of 2-tert-butylphenyl 2-nitrobenzoate were not found, related research indicates that the physical properties of similar compounds, such as melting points, boiling points, and solubility, can be significantly influenced by the presence of nitro groups and tert-butyl substituents. These functional groups affect intermolecular interactions, which in turn determine the compound's phase behavior and solubility in various solvents.

Chemical Properties Analysis

The chemical properties of 2-tert-butylphenyl 2-nitrobenzoate derivatives, such as acidity, basicity, and reactivity towards various reagents, are shaped by the electronic effects of the nitro and tert-butyl groups. These groups influence the electron density distribution within the molecule, affecting its reactivity patterns in nucleophilic and electrophilic attacks. Studies involving tert-butyl nitrite as a reagent demonstrate the impact of these groups on the compound's chemical behavior and reactivity (Sau et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Regioselective Synthesis of Aromatic Compounds : A study by Wang et al. (2018) presents a regioselective and efficient synthesis of 2-aminobenzophenones through the acylation of anilines with α-oxocarboxylic acids, assisted by tert-butyl nitrite. This method highlights the role of tert-butyl nitrite as both an efficient nitrosation reagent and a sustainable oxidant, indicating the potential for synthesizing related aromatic compounds with structural similarities to 2-tert-butylphenyl 2-nitrobenzoate (Wang, Zhang, & Fan, 2018).

Advanced Material Synthesis : Gholivand et al. (2009) synthesized a novel carbacylamidophosphate compound by reacting 3-nitrobenzoyl phosphoramidic dichloride with tert-butyl amine. This compound was characterized for its structural and conformational properties, showcasing applications in the development of materials with potential electronic or photonic applications (Gholivand, Mostaanzadeh, Koval’, Dušek, Erben, & Della Védova, 2009).

Photocatalytic and Sensing Applications

Photocatalytic Properties : Zhang et al. (2018) explored the assembly of coordination polymers built from rigid tetracarboxylate ligands and flexible bis(imidazole) linkers. Their study demonstrated that these polymers exhibit significant photocatalytic properties, which can be applied in environmental remediation and sustainable chemistry. This research indicates the potential for using related compounds in photocatalytic applications, offering a new perspective on the utility of 2-tert-butylphenyl 2-nitrobenzoate derivatives (Zhang, Chen, Li, Liu, & Liu, 2018).

Luminescence Sensing : Zheng et al. (2020) reported on a luminescent lanthanide-titanium oxo cluster that acts as a sensor for nitrobenzene, demonstrating the utility of such materials in detecting harmful substances. The study highlights the potential of using derivatives of 2-tert-butylphenyl 2-nitrobenzoate in the development of sensitive and selective sensors for environmental monitoring (Zheng, Deng, Ye, Xu, Kong, Long, & Zheng, 2020).

Eigenschaften

IUPAC Name |

(2-tert-butylphenyl) 2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-17(2,3)13-9-5-7-11-15(13)22-16(19)12-8-4-6-10-14(12)18(20)21/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLGQJWVQGGQBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Tert-butylphenyl) 2-nitrobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)

![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)

![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)

![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)

![N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide](/img/structure/B5544257.png)

![2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5544264.png)

![1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5544265.png)

![2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5544279.png)

![4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)